![molecular formula C6H7BrO2 B2505531 3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-70-3](/img/structure/B2505531.png)

3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

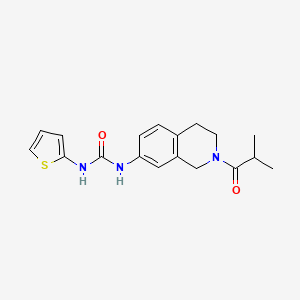

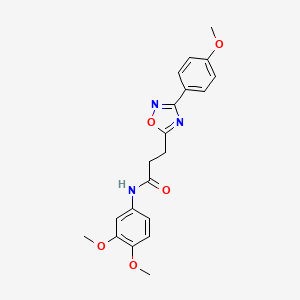

3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H7BrO2 . It has a molecular weight of 191.02 and its CAS Number is 156329-70-3 . The compound is characterized by a bicyclic structure with a bromine atom and a carboxylic acid group attached .

Molecular Structure Analysis

The molecular structure of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a bicyclic structure with a bromine atom and a carboxylic acid group attached . The InChI code for the compound is 1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid include a density of 2.2±0.1 g/cm3, a boiling point of 275.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.6±6.0 kJ/mol, a flash point of 120.6±27.3 °C, and an index of refraction of 1.745 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid:

Medicinal Chemistry

3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid is a valuable building block in medicinal chemistry. Its unique bicyclic structure provides rigidity and spatial orientation, which can be crucial for designing drugs with specific binding properties. This compound can be used to synthesize novel pharmaceuticals that target various diseases, including cancer and infectious diseases .

Organic Synthesis

In organic synthesis, 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid serves as a versatile intermediate. Its bromine atom allows for further functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This makes it a useful starting material for creating complex organic molecules .

Material Science

This compound is also explored in material science for the development of new polymers and materials. Its rigid bicyclic structure can impart desirable mechanical properties to polymers, such as increased strength and stability. Researchers are investigating its potential in creating advanced materials for industrial applications .

Chemical Biology

In chemical biology, 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is used to study protein-ligand interactions. Its unique structure can mimic certain biological molecules, allowing researchers to investigate how proteins interact with these ligands. This can lead to a better understanding of biological processes and the development of new therapeutic strategies .

Catalysis

The compound is also utilized in catalysis research. Its bromine atom and carboxylic acid group can coordinate with metal catalysts, facilitating various catalytic reactions. This can enhance the efficiency and selectivity of catalytic processes, which is important for industrial chemical production .

Pharmaceutical Development

In pharmaceutical development, 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid is used to create prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The unique structure of this compound can help in designing prodrugs with improved pharmacokinetic properties, such as better absorption and distribution .

Environmental Chemistry

Researchers are exploring the use of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid in environmental chemistry. Its stability and reactivity make it suitable for studying environmental pollutants and developing methods for their detection and remediation. This can contribute to efforts in environmental protection and sustainability .

Bioconjugation

In bioconjugation, this compound is used to link biomolecules, such as proteins and nucleic acids, to other molecules or surfaces. Its bromine atom can be replaced with various functional groups, allowing for the creation of bioconjugates with specific properties. This is useful in developing diagnostic tools and targeted therapies .

Propiedades

IUPAC Name |

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLOBPGTTZYAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)

![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)